molecular formula C6H5F3O2 B1351858 Ethyl 4,4,4-trifluorobut-2-ynoate CAS No. 79424-03-6

Ethyl 4,4,4-trifluorobut-2-ynoate

Cat. No. B1351858
CAS RN: 79424-03-6
M. Wt: 166.1 g/mol
InChI Key: SFDRHPQGYUYYNX-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluorobut-2-ynoate is an unsymmetrical internal alkyne . It is a suitable reagent used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . It may be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .


Molecular Structure Analysis

The molecular formula of this compound is C6H5F3O2 . The InChI key is SFDRHPQGYUYYNX-UHFFFAOYSA-N . The Canonical SMILES string is CCOC(=O)C#CC(F)(F)F .


Chemical Reactions Analysis

This compound has been used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 166.10 g/mol . The refractive index n20/D is 1.350 (lit.) . The boiling point is 96-98°C (lit.) . The density is 1.162 g/mL at 25°C (lit.) .

Scientific Research Applications

Chemical Reactivity and Synthesis

Ethyl 4,4,4-trifluorobut-2-ynoate demonstrates significant chemical reactivity, making it valuable in organic synthesis. For instance, it has been used in the synthesis of trifluoromethylpyrrolidines through regio- and stereospecific cycloaddition with metallo-azomethine ylides, yielding excellent results (Bonnet-Delpon et al., 2010). Additionally, its reaction with quadricyclane has been studied, showing the formation of various compounds through different pathways, including hydrogenation and thermal rearrangement (Barlow et al., 1995).

Advanced Material Synthesis

This compound is also instrumental in synthesizing advanced materials. It has been used to create diverse trifluoromethyl heterocycles, showcasing its versatility as an intermediate. The synthesis involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, yielding a variety of heterocycles (Honey et al., 2012).

Catalysis and Mechanistic Studies

This compound plays a role in catalysis and mechanistic studies. For example, it has been used in nickel-catalyzed reductive coupling with aldehydes, serving asan essential component in understanding the reaction kinetics and pathways. This study provided insights into the regioselective coupling of ynoates and aldehydes, expanding the understanding of nickel catalysis (Rodrigo et al., 2017).

Synthesis of Heterocycles

The compound is also utilized in synthesizing various heterocycles. For instance, it has been used in creating trifluoromethylated pyrazolo[5,1-a]isoquinolines, demonstrating an efficient method for producing these compounds with significant yields. This application is crucial in developing molecules for biological and pharmaceutical research (Zhou et al., 2014).

Role in Organic Synthesis

Its utility extends to various organic synthesis reactions. It has been involved in synthesizing substituted pyrazolo[1,5-a]pyrimidines through a novel two-step process, which starts with a one-pot synthesis from 3-aminopyrazoles. This method efficiently allows the formation of C–C, C–N, and C–S bonds, demonstrating the compound's adaptability in synthetic organic chemistry (Jismy et al., 2018).

Safety and Hazards

Ethyl 4,4,4-trifluorobut-2-ynoate is highly flammable and its vapor is also highly flammable . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful if swallowed .

Mechanism of Action

properties

IUPAC Name

ethyl 4,4,4-trifluorobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDRHPQGYUYYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394009
Record name Ethyl 4,4,4-trifluorobut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79424-03-6
Record name Ethyl 4,4,4-trifluorobut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,4,4-trifluoro-2-butynoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate (270 g, 617 mmol) and potassium carbonate (54 g, 490 mmol) is heated from 160° C. to 225° C. in 3 h at 2-3 mbar vacuum. The title compound is distilled and recovered in a cold trap to yield the title compound (85 g, 83%) as a slightly yellow oil. ES/MS m/e 167 (M+1).
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of chemical reactions is Ethyl 4,4,4-trifluorobut-2-ynoate commonly used for in the synthesis of heterocyclic compounds?

A1: this compound is a versatile building block in organic synthesis, particularly for creating trifluoromethylated heterocycles. The research highlights its use in one-pot tandem cyclization/[3 + 2] cycloaddition reactions [] and condensation reactions []. These reactions allow for the efficient formation of complex structures like pyrazolo[1,5-a]pyrimidines [] and pyrazolo[5,1-a]isoquinolines [], both of which are important classes of heterocyclic compounds with potential biological activities.

Q2: Can you elaborate on the reaction of this compound with dienes?

A2: While specific reactions with dienes are not detailed in the provided abstracts, previous research [] delves into this. It's important to note that this compound, being an activated alkyne due to the electron-withdrawing trifluoromethyl group, readily undergoes [4+2] cycloaddition reactions with dienes, leading to the formation of six-membered rings. This reaction, known as the Diels-Alder reaction, is a cornerstone of organic synthesis.

Q3: How does this compound react with Quadricyclane?

A3: The reaction of this compound with Quadricyclane results in a 1:1 cycloadduct []. This reaction exploits the strained nature of Quadricyclane, which readily undergoes ring-opening reactions with electron-deficient alkynes like this compound. Subsequent hydrogenation and thermal rearrangement of this cycloadduct provide interesting synthetic intermediates [], highlighting the versatility of this compound in multi-step syntheses.

Q4: What are the advantages of using this compound in the synthesis of 7-substituted-4-trifluoromethylpyrimido[1,2-b]pyridazin-2-one derivatives?

A4: The research [] demonstrates the efficacy of this compound in constructing the 7-substituted-4-trifluoromethylpyrimido[1,2-b]pyridazin-2-one framework. The key advantage lies in the ability to introduce both the trifluoromethyl group and the pyrimidine ring in a single step when reacting with 3-amino-6-chloropyridazine. This streamlines the synthesis compared to multi-step approaches, leading to improved yields and overall efficiency.

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